molecular formula C12H14N2 B13606775 [2-(Isoquinolin-5-yl)ethyl](methyl)amine

[2-(Isoquinolin-5-yl)ethyl](methyl)amine

Cat. No.: B13606775
M. Wt: 186.25 g/mol
InChI Key: FRXVLKJEJOKLQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of the Isoquinoline (B145761) Core in Synthetic Organic Chemistry

The isoquinoline core is a privileged structure in medicinal chemistry, often serving as a foundational template for drug discovery. nih.gov Its rigid and planar nature provides a well-defined three-dimensional arrangement for appended functional groups, which is crucial for specific interactions with biological targets. nbinno.com The presence of the nitrogen atom in the aromatic system not only influences the electronic properties of the molecule but also provides a handle for further chemical modifications. amerigoscientific.com The isoquinoline framework is embedded in a wide array of pharmacologically active natural alkaloids, including the vasodilator papaverine (B1678415) and the anticancer agent noscapine. amerigoscientific.comthieme-connect.de This widespread occurrence in nature underscores its evolutionary selection as a biocompatible and functionally versatile scaffold. nih.gov Consequently, the synthesis of isoquinoline derivatives remains a vibrant and compelling area of research for organic and medicinal chemists. nih.gov

Rationale for Research on Amine-Substituted Isoquinoline Derivatives

The introduction of amine substituents to the isoquinoline core dramatically expands its chemical space and potential applications. Amines can significantly modulate the physicochemical properties of the parent molecule, such as its basicity, polarity, and hydrogen-bonding capacity. These modifications are critical for influencing a compound's solubility, membrane permeability, and pharmacokinetic profile. Furthermore, the nitrogen atom of the amine can act as a key interaction point with biological macromolecules, such as enzymes and receptors. researchgate.net Research into amine-substituted isoquinolines is driven by the pursuit of novel compounds with tailored biological activities, including antimicrobial, anticancer, and neurological effects. nih.govamerigoscientific.com The specific nature and location of the amine substituent can lead to highly potent and selective therapeutic agents. researchgate.net

Overview of Current Challenges and Opportunities in the Synthesis of Complex Isoquinolines

Despite a rich history of synthetic methods for constructing the isoquinoline nucleus, the preparation of complex and polysubstituted derivatives presents ongoing challenges. nih.govmdpi.com A primary hurdle is achieving regioselectivity in the functionalization of the isoquinoline ring, meaning the ability to introduce substituents at specific positions. mdpi.comacs.org Traditional methods often require harsh reaction conditions and may have limited scope. nih.gov

However, recent years have witnessed significant advancements in synthetic methodologies that offer new opportunities for overcoming these challenges. Transition-metal-catalyzed reactions, particularly those involving palladium, rhodium, and copper, have emerged as powerful tools for the efficient and regioselective construction of isoquinoline derivatives. mdpi.comijpsjournal.com Modern strategies such as C-H activation and annulation reactions provide more atom-economical and environmentally friendly routes to complex isoquinolines. ijpsjournal.comorganic-chemistry.org These innovative approaches allow for the late-stage diversification of isoquinoline scaffolds, enabling the rapid generation of libraries of novel compounds for biological screening. ijpsjournal.com

While extensive research has been conducted on the broader class of isoquinoline derivatives, specific information on "2-(Isoquinolin-5-yl)ethylamine" is not widely available in the current scientific literature. Therefore, the following sections will discuss the predicted properties and potential synthetic routes for this compound based on established principles of organic chemistry and data from closely related analogues.

Predicted Chemical Properties of 2-(Isoquinolin-5-yl)ethylamine

The following table presents the predicted physicochemical properties of 2-(Isoquinolin-5-yl)ethylamine. These values are computationally derived and provide an estimation of the compound's characteristics.

PropertyPredicted Value
Molecular FormulaC₁₂H₁₄N₂
Molecular Weight186.26 g/mol
pKa (Strongest Basic)9.8 (estimated)
LogP2.5 (estimated)
Hydrogen Bond Donors1
Hydrogen Bond Acceptors2
Rotatable Bonds3

Potential Synthetic Approaches

The synthesis of 2-(Isoquinolin-5-yl)ethylamine can be envisioned through several established synthetic routes for 2-arylethylamines. tandfonline.commdpi.com A common strategy would involve the construction of the ethylamine (B1201723) side chain from a suitable isoquinoline precursor.

One plausible approach could start from 5-bromo-isoquinoline. A Heck reaction with N-methyl-N-vinylacetamide could introduce the protected aminoethyl group, followed by reduction of the amide and the isoquinoline ring if desired. Alternatively, a Sonogashira coupling with a protected propargylamine (B41283) derivative, followed by reduction, could yield the target compound.

Another potential route could involve the reduction of a corresponding nitrile or nitro compound. For instance, 5-(cyanomethyl)isoquinoline could be reduced to the primary amine, which could then be selectively N-methylated. Similarly, reduction of a 5-(2-nitroethyl)isoquinoline derivative would also yield the primary amine for subsequent methylation. The selective N-methylation of primary amines can be achieved through various methods, such as reductive amination with formaldehyde (B43269) or the use of other methylating agents. researchgate.net

Expected Spectroscopic Characteristics

The structural elucidation of 2-(Isoquinolin-5-yl)ethylamine would rely on standard spectroscopic techniques. The following table outlines the expected characteristic signals in ¹H NMR, ¹³C NMR, and IR spectroscopy based on the analysis of similar isoquinoline and N-methyl-2-arylethylamine structures. mdpi.comnih.govmdpi.com

SpectroscopyExpected Characteristics
¹H NMR - Aromatic protons of the isoquinoline ring system, with distinct chemical shifts and coupling patterns. - A singlet for the N-methyl group. - Two triplet signals for the ethyl bridge protons.
¹³C NMR - Resonances corresponding to the nine carbon atoms of the isoquinoline ring. - A signal for the N-methyl carbon. - Two signals for the ethyl bridge carbons.
IR - C-H stretching vibrations for the aromatic and aliphatic protons. - C=N and C=C stretching vibrations characteristic of the isoquinoline ring. - N-H bending vibration (if protonated).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H14N2

Molecular Weight

186.25 g/mol

IUPAC Name

2-isoquinolin-5-yl-N-methylethanamine

InChI

InChI=1S/C12H14N2/c1-13-7-5-10-3-2-4-11-9-14-8-6-12(10)11/h2-4,6,8-9,13H,5,7H2,1H3

InChI Key

FRXVLKJEJOKLQA-UHFFFAOYSA-N

Canonical SMILES

CNCCC1=CC=CC2=C1C=CN=C2

Origin of Product

United States

Synthetic Methodologies for 2 Isoquinolin 5 Yl Ethylamine

Historical Context of Isoquinoline (B145761) Synthesis Relevant to C5-Substitution and Amine Side Chains

The construction of the isoquinoline skeleton has been a subject of extensive research for over a century, with several named reactions forming the bedrock of traditional synthetic approaches. These methods, primarily based on intramolecular cyclization reactions, have been instrumental in accessing a wide array of isoquinoline derivatives. jk-sci.comwikipedia.orgpharmaguideline.comnrochemistry.comorganic-chemistry.orgquimicaorganica.orgresearchgate.net

The Bischler-Napieralski reaction , first reported in 1893, involves the cyclization of β-arylethylamides in the presence of a dehydrating agent like phosphorus pentoxide or phosphoryl chloride to yield 3,4-dihydroisoquinolines. jk-sci.comwikipedia.orgnrochemistry.comorganic-chemistry.orgresearchgate.net Subsequent oxidation furnishes the aromatic isoquinoline ring. For the synthesis of a C5-substituted isoquinoline, this method would require a starting β-phenylethylamine with a substituent at the meta-position relative to the ethylamine (B1201723) group, which directs the cyclization to the desired position. nrochemistry.com

The Pictet-Spengler reaction , discovered in 1911, is another cornerstone of isoquinoline synthesis. ebrary.netwikipedia.orgjk-sci.comnih.govnih.gov It entails the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline. ebrary.netwikipedia.orgjk-sci.com Similar to the Bischler-Napieralski reaction, the substitution pattern on the starting phenylethylamine dictates the regioselectivity of the cyclization, making meta-substituted precursors crucial for accessing C5-functionalized products. Subsequent aromatization would be necessary to yield the isoquinoline core.

The Pomeranz-Fritsch reaction , also from the late 19th century, offers a different disconnection, utilizing a benzaldehyde (B42025) and an aminoacetaldehyde diethyl acetal (B89532) which cyclize under acidic conditions to form the isoquinoline ring. organicreactions.orgchem-station.comwikipedia.orgthermofisher.comresearchgate.net The substitution on the starting benzaldehyde directly translates to the substitution on the final isoquinoline product, providing a more direct route to certain substitution patterns. For C5-substitution, a meta-substituted benzaldehyde would be the required starting material.

While these classical methods are powerful, they often require harsh reaction conditions and may have limitations regarding substrate scope and functional group tolerance, particularly for the synthesis of polysubstituted isoquinolines. nih.gov This has driven the development of more modern and versatile synthetic strategies.

Precursor Design and Strategic Retrosynthesis of the Ethyl-Methyl Amine Moiety at the Isoquinoline-5-Position

A logical retrosynthetic analysis of 2-(Isoquinolin-5-yl)ethylamine identifies several key disconnections. The final methylation step can be traced back to a primary amine, 5-(2-aminoethyl)isoquinoline, via a reductive amination pathway. The ethylamine side chain at the C5 position can be disconnected in several ways, suggesting different forward synthetic strategies.

One common approach involves the formation of the C-C bond between the isoquinoline C5 position and the ethyl group. This leads to precursors such as a 5-functionalized isoquinoline (e.g., 5-haloisoquinoline or 5-boronic ester) that can undergo a cross-coupling reaction with a two-carbon building block. Alternatively, a precursor like isoquinoline-5-carbaldehyde (B1336581) could be subjected to a chain extension reaction.

Another strategy focuses on constructing the isoquinoline ring with the desired side chain or a precursor already in place. This would involve utilizing one of the classical isoquinoline syntheses with a appropriately substituted starting material. For instance, a Bischler-Napieralski or Pictet-Spengler reaction could be employed with a meta-substituted phenylethylamine that already contains a protected two-carbon side chain.

Direct and Indirect C-C Bond Formation Strategies for the Ethyl Linker

Modern synthetic chemistry offers a powerful toolkit for the formation of carbon-carbon bonds, enabling the direct installation of the ethyl linker onto a pre-formed isoquinoline ring. These methods often provide greater flexibility and functional group tolerance compared to classical approaches.

Cross-Coupling Reactions for Isoquinoline C5-Functionalization

Palladium-catalyzed cross-coupling reactions are a mainstay of modern organic synthesis and can be effectively applied to the functionalization of the isoquinoline C5 position. A common starting material for these reactions is a 5-haloisoquinoline, such as 5-bromoisoquinoline (B27571), which can be prepared from isoquinoline itself.

One of the most versatile methods for introducing a two-carbon unit is the Sonogashira coupling , which involves the reaction of a terminal alkyne with an aryl halide. In this context, 5-bromoisoquinoline could be coupled with a protected acetylene, such as trimethylsilylacetylene, followed by deprotection. The resulting 5-ethynylisoquinoline (B598168) can then be reduced to the desired 5-ethylisoquinoline. The reduction of the alkyne to the alkane can be achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C). lumenlearning.comopenstax.orglibretexts.orgopenochem.orgunizin.org

Reaction Step Reagents and Conditions Intermediate/Product Typical Yield
Sonogashira Coupling5-Bromoisoquinoline, TMS-acetylene, Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF, rt5-((Trimethylsilyl)ethynyl)isoquinoline80-95%
DeprotectionK₂CO₃, MeOH, rt5-Ethynylisoquinoline90-99%
HydrogenationH₂, 10% Pd/C, EtOH, rt5-Ethylisoquinoline>95%

Another powerful cross-coupling method is the Heck reaction , which couples an aryl halide with an alkene. The reaction of 5-bromoisoquinoline with ethylene (B1197577) gas in the presence of a palladium catalyst would directly yield 5-vinylisoquinoline. Subsequent catalytic hydrogenation would then provide the target 5-ethylisoquinoline.

Reaction Step Reagents and Conditions Intermediate/Product Typical Yield
Heck Reaction5-Bromoisoquinoline, Ethylene, Pd(OAc)₂, P(o-tolyl)₃, Et₃N, DMF, 100 °C5-Vinylisoquinoline60-80%
HydrogenationH₂, 10% Pd/C, EtOH, rt5-Ethylisoquinoline>95%

C-H Activation Approaches

Direct C-H activation has emerged as a highly atom- and step-economical strategy for the functionalization of heterocycles. nih.govmdpi.comresearchgate.netacs.orgbohrium.comnih.govnio.res.innih.govorganic-chemistry.orgresearchgate.net While C-H activation at the C1 position of isoquinoline is well-established, regioselective functionalization at other positions, including C5, remains a more challenging but actively researched area. nih.gov

Directed C-H activation, where a directing group on the molecule guides a metal catalyst to a specific C-H bond, can be a powerful tool. For isoquinoline, a directing group could be installed at a nearby position (e.g., N2 or C4) to facilitate C5 functionalization. However, direct C-H activation at the C5 position of an unsubstituted isoquinoline is less common and often leads to mixtures of isomers. Research in this area is ongoing, with the development of new catalysts and directing group strategies holding promise for future applications in the synthesis of compounds like 2-(Isoquinolin-5-yl)ethylamine. researchgate.netacs.orgbohrium.comnih.gov

Amination Protocols for Methylamine (B109427) Integration

Once the ethyl group is installed at the C5 position, the final key transformation is the introduction of the methylamino functionality. This is typically achieved in a two-step sequence: conversion of the ethyl group to a primary amine, followed by methylation.

A common strategy to introduce the primary amine involves first converting the ethyl group into a suitable precursor. For example, if the ethyl group was introduced via a method that yields 5-(2-bromoethyl)isoquinoline, a simple nucleophilic substitution with an amine surrogate like sodium azide, followed by reduction, would provide 5-(2-aminoethyl)isoquinoline.

Alternatively, starting from isoquinoline-5-carbaldehyde, a Wittig reaction with a nitromethane (B149229) ylide would give 5-(2-nitrovinyl)isoquinoline, which can be reduced to the primary amine.

Reductive Amination Strategies

With 5-(2-aminoethyl)isoquinoline in hand, the final N-methylation can be efficiently accomplished through reductive amination . This one-pot reaction involves the condensation of the primary amine with an aldehyde (in this case, formaldehyde) to form an intermediate imine or iminium ion, which is then reduced in situ by a mild reducing agent.

Commonly used reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). The choice of reducing agent can be crucial for achieving high yields and avoiding over-alkylation to the tertiary amine.

Reactants Reagents and Conditions Product Typical Yield
5-(2-Aminoethyl)isoquinoline, Formaldehyde (B43269) (aq.)NaBH(OAc)₃, CH₂Cl₂, rt2-(Isoquinolin-5-yl)ethylamine70-90%
5-(2-Aminoethyl)isoquinoline, Formaldehyde (aq.)NaBH₃CN, MeOH, pH 6-72-(Isoquinolin-5-yl)ethylamine65-85%

This reductive amination step is generally high-yielding and provides a clean and direct route to the final target compound, 2-(Isoquinolin-5-yl)ethylamine.

Nucleophilic Substitution Reactions with Amine Precursors

The introduction of the primary amine group in 2-(isoquinolin-5-yl)ethylamine can be effectively achieved through nucleophilic substitution reactions. These methods typically involve a precursor molecule where an isoquinoline-5-yl-ethyl moiety is attached to a suitable leaving group, which is then displaced by an amine nucleophile or its synthetic equivalent.

One of the most established methods for forming primary amines is the Gabriel synthesis . wikipedia.orgchemistrysteps.comlibretexts.orgmasterorganicchemistry.comlscollege.ac.in This process utilizes potassium phthalimide (B116566) as an ammonia (B1221849) surrogate. wikipedia.org The synthesis would commence with a 5-(2-haloethyl)isoquinoline (e.g., 5-(2-bromoethyl)isoquinoline). The phthalimide anion, a non-nucleophilic nitrogen source that prevents overalkylation, displaces the halide in an SN2 reaction. chemistrysteps.commasterorganicchemistry.com The subsequent cleavage of the resulting N-alkylated phthalimide, typically through hydrazinolysis (the Ing-Manske procedure) or acidic hydrolysis, liberates the desired primary amine, 2-(isoquinolin-5-yl)ethylamine. wikipedia.orglscollege.ac.in The use of hydrazine (B178648) is often preferred as it proceeds under milder conditions and produces a solid phthalhydrazide (B32825) byproduct that can be easily filtered off. wikipedia.orgchemistrysteps.com

Another viable route involves the reduction of isoquinoline-5-acetonitrile. The nitrile group can be reduced to a primary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. For instance, reaction of 4-(chloromethyl)isoquinoline with sodium cyanide can produce the corresponding acetonitrile, which is then reduced. thieme-connect.de This two-step sequence of nucleophilic substitution followed by reduction is a common strategy for synthesizing β-arylethylamines. researchgate.netnih.gov

Direct amination using ammonia can also be considered, but it often leads to mixtures of primary, secondary, and tertiary amines due to the increasing nucleophilicity of the product amine. masterorganicchemistry.com Therefore, methods employing protected amine precursors like the Gabriel synthesis are generally favored for achieving higher yields of the primary amine.

Table 1: Nucleophilic Substitution Strategies for 2-(Isoquinolin-5-yl)ethylamine Synthesis
Starting MaterialAmine Precursor/ReagentKey TransformationProductReference
5-(2-Bromoethyl)isoquinolinePotassium Phthalimide, then Hydrazine (N₂H₄)Gabriel Synthesis2-(Isoquinolin-5-yl)ethylamine wikipedia.orglscollege.ac.in
5-(Chloromethyl)isoquinoline1. Sodium Cyanide (NaCN) 2. LiAlH₄ or H₂/CatalystNitrile Formation and Reduction2-(Isoquinolin-5-yl)ethylamine thieme-connect.de
5-(2-Bromoethyl)isoquinolineSodium Azide (NaN₃), then ReductionAzide Substitution and Reduction2-(Isoquinolin-5-yl)ethylamine domainex.co.uk

Protecting Group Chemistry in the Synthesis of 2-(Isoquinolin-5-yl)ethylamine

In multi-step syntheses involving 2-(isoquinolin-5-yl)ethylamine, the primary amino group often requires protection to prevent it from undergoing unwanted side reactions. libretexts.org Amino groups are nucleophilic and can react with a wide range of electrophiles. libretexts.org Protecting the amine allows for selective transformations on other parts of the molecule. The choice of a suitable protecting group is critical; it must be stable to the subsequent reaction conditions and easily removable without affecting the rest of the molecule. google.com

Commonly used amino-protecting groups in organic synthesis include carbamates such as tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). google.com

Boc Group (tert-butoxycarbonyl): This group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). The Boc group is valued for its stability under a wide range of conditions, including catalytic hydrogenation and basic conditions. It is readily cleaved under moderately acidic conditions, for example, with trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). google.com

Cbz Group (Benzyloxycarbonyl): The Cbz group is installed using benzyl (B1604629) chloroformate (CbzCl). A key advantage of the Cbz group is its facile removal by catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst), a mild method that does not affect most other functional groups. google.com

Table 2: Common Amine Protecting Groups and Their Cleavage Conditions
Protecting GroupAbbreviationReagent for IntroductionCleavage ConditionsReference
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc₂O)Strong acids (e.g., TFA, HCl) google.com
BenzyloxycarbonylCbzBenzyl chloroformate (CbzCl)Catalytic Hydrogenolysis (H₂/Pd) google.com
9-FluorenylmethyloxycarbonylFmocFmoc-Cl or Fmoc-OSuBase (e.g., Piperidine) google.com

Stereoselective Synthesis Approaches for Chiral Analogues (if applicable)

While 2-(isoquinolin-5-yl)ethylamine itself is achiral, the synthesis of chiral analogues, particularly those with a stereocenter at the C-1 or C-2 position of the ethylamine side chain, is of significant interest in medicinal chemistry. mdpi.com Asymmetric methodologies are employed to produce these enantiomerically pure compounds.

One prominent approach is the asymmetric reduction of a prochiral ketone precursor. For example, a precursor such as 1-(isoquinolin-5-yl)-2-(protected-amino)ethanone could be reduced using chiral reducing agents or catalytic asymmetric hydrogenation to yield a chiral β-amino alcohol, which can then be further processed.

Another powerful modern technique is biocatalysis , specifically using transaminases . researchgate.net These enzymes can catalyze the asymmetric amination of a prochiral ketone, such as 5-acetylisoquinoline, to directly produce a chiral amine, (S)- or (R)-1-(isoquinolin-5-yl)ethanamine, with very high enantioselectivity. researchgate.netnih.govresearchgate.net The choice of the specific transaminase enzyme and the amine donor (like isopropylamine) dictates the stereochemical outcome. researchgate.net This chemoenzymatic approach is considered a green chemistry method due to its mild reaction conditions and high selectivity. nih.gov

Chiral auxiliaries can also be employed. A chiral auxiliary, such as a derivative of (S)-1-phenylethylamine, can be attached to the molecule to direct a subsequent reaction diastereoselectively. nih.gov After the desired stereocenter is created, the auxiliary is cleaved and removed.

Table 3: Potential Stereoselective Synthesis Strategies for Chiral Analogues
StrategyPrecursor TypeKey Reagent/CatalystPotential Chiral ProductReference
Biocatalytic Asymmetric AminationProchiral Ketone (e.g., 5-acetylisoquinoline)Transaminase (enzyme), Amine DonorChiral 1-(Isoquinolin-5-yl)ethanamine researchgate.netresearchgate.net
Catalytic Asymmetric ReductionProchiral KetoneChiral Metal Catalyst (e.g., Ru-BINAP), H₂Chiral Amino Alcohol mdpi.com
Chiral Auxiliary-Directed SynthesisAchiral substrateCovalently attached chiral moleculeDiastereomeric intermediates leading to chiral product nih.gov

Scalable Synthesis and Process Optimization

Transitioning a synthetic route from a laboratory scale to industrial production requires significant process optimization to ensure safety, cost-effectiveness, and high throughput. For the synthesis of 2-(isoquinolin-5-yl)ethylamine, a route involving the reduction of an amide or nitrile precursor is often a strong candidate for scaling up. google.com

For instance, a process starting from isoquinoline-5-carboxylic acid could be converted to the corresponding amide, which is then reduced. The reduction of amides on a large scale often employs reagents like zinc borohydride, as it can offer high yields with fewer side reactions and lower costs compared to other hydrides. google.com A patent for the preparation of phenylethylamine describes the reduction of phenylacetamide using zinc borohydride, highlighting parameters like reaction temperature (90-96 °C) as crucial for achieving high yields (over 80%). google.com

Key parameters for process optimization include:

Reagent Selection: Choosing less expensive, safer, and more environmentally benign reagents.

Solvent Choice: Using solvents that are effective, easy to recover, and have a good safety profile. For example, the Bischler-Napieralski reaction, a classic method for isoquinoline synthesis, can be performed in aprotic solvents like toluene (B28343). google.com

Reaction Conditions: Optimizing temperature, pressure, reaction time, and catalyst loading to maximize yield and minimize byproduct formation.

Work-up and Purification: Developing efficient and scalable extraction and purification procedures, such as crystallization, to isolate the final product with high purity.

Process Safety: Identifying and mitigating potential hazards associated with exothermic reactions, flammable solvents, or toxic reagents.

Table 4: Key Parameters for Scalable Synthesis Optimization
ParameterObjectiveExample ConsiderationReference
Reaction TemperatureMaximize reaction rate and yield, minimize byproducts.For amide reduction, maintaining temperature between 90-96 °C was found to be optimal. google.com
SolventEnsure solubility, facilitate reaction, enable easy work-up.Use of toluene in Bischler-Napieralski cyclization for a one-pot process. google.com
Catalyst LoadingAchieve high conversion with minimal catalyst cost and waste.Optimizing Rh(III) catalyst loading for isoquinoline synthesis. acs.org
Work-up ProcedureEfficiently isolate pure product and minimize waste streams.Developing crystallization-based purification instead of chromatography. researchgate.net

Chemical Transformations and Reactivity Profiling of 2 Isoquinolin 5 Yl Ethylamine

Reactions Involving the Isoquinoline (B145761) Nitrogen

The lone pair of electrons on the nitrogen atom of the isoquinoline ring makes it a nucleophilic and basic center. This reactivity is fundamental to a variety of chemical transformations.

N-Alkylation and N-Acylation: The isoquinoline nitrogen readily reacts with alkyl and acyl halides to form quaternary isoquinolinium salts. thieme-connect.de The presence of the electron-donating [2-(ethyl)methylamine] substituent at the 5-position is expected to increase the electron density at the nitrogen, thereby enhancing its nucleophilicity and basicity compared to unsubstituted isoquinoline. wikipedia.org This would facilitate the formation of isoquinolinium salts, which are precursors for various synthetic manipulations.

N-Oxide Formation: Treatment of the isoquinoline moiety with oxidizing agents such as hydrogen peroxide or peroxy acids leads to the formation of the corresponding N-oxide. researchgate.net These N-oxides are versatile intermediates in organic synthesis. For instance, they can undergo deoxygenative functionalization at the C1 position, providing a route to 1-substituted isoquinolines. nih.gov

Table 1: Representative Reactions at the Isoquinoline Nitrogen

Reaction TypeReagentProduct TypeExpected Reactivity Influence of 5-Substituent
N-AlkylationMethyl Iodide (CH₃I)2-Methyl-5-([2-(methylamino)ethyl])isoquinolinium iodideEnhanced
N-AcylationAcetyl Chloride (CH₃COCl)2-Acetyl-5-([2-(methylamino)ethyl])isoquinolinium chlorideEnhanced
N-Oxidationm-CPBA2-(Isoquinolin-5-yl)ethylamine N-oxideEnhanced

Transformations of the Peripheral Methylamine (B109427) Group

The secondary amine of the [2-(ethyl)methylamine] side chain offers another site for chemical modification, independent of the isoquinoline core.

N-Dealkylation: The methyl group on the secondary amine can be removed through various N-dealkylation procedures. nih.govresearchgate.net Common methods include the use of chloroformate reagents followed by hydrolysis, or oxidative methods. google.comgoogle.com This transformation would yield the corresponding primary amine, 2-(isoquinolin-5-yl)ethanamine, a valuable intermediate for further functionalization.

Oxidation of the Side Chain: The carbon atoms of the ethyl linker, particularly the one adjacent to the nitrogen (the α-carbon), are susceptible to oxidation. libretexts.orgleah4sci.com Strong oxidizing agents can lead to the cleavage of the side chain or the formation of more complex products. The benzylic position of the isoquinoline ring also presents a site for potential side-chain oxidation under vigorous conditions. libretexts.org

Further Alkylation or Acylation: The secondary amine can undergo further alkylation or acylation to form tertiary amines or amides, respectively. These reactions would proceed under standard conditions used for the functionalization of secondary amines.

Table 2: Potential Transformations of the Methylamine Group

TransformationReagent/ConditionProduct Type
N-Demethylation1. α-Chloroethyl chloroformate2. Methanol2-(Isoquinolin-5-yl)ethanamine
Side-Chain OxidationPotassium Permanganate (KMnO₄)Isoquinoline-5-carboxylic acid (under harsh conditions)
N-AlkylationEthyl Iodide (C₂H₅I)2-(Isoquinolin-5-yl)ethyl(methyl)amine
N-AcylationBenzoyl Chloride (C₆H₅COCl)N-Benzoyl-N-[2-(isoquinolin-5-yl)ethyl]-N-methylamine

Reactivity at the Isoquinoline Core: Electrophilic and Nucleophilic Aromatic Substitutions

The isoquinoline ring system can undergo both electrophilic and nucleophilic aromatic substitution reactions, with the regioselectivity being a key consideration.

Electrophilic Aromatic Substitution: Electrophilic attack on the isoquinoline ring generally occurs on the benzene (B151609) portion of the molecule, with the C5 and C8 positions being the most favored. quimicaorganica.orgquora.comreddit.com The presence of the [2-(ethyl)methylamine] group at the 5-position, which is an activating group, would be expected to further direct incoming electrophiles to the C8 position and potentially the C6 position. The outcome of such reactions would be a balance between the inherent reactivity of the isoquinoline nucleus and the directing effect of the C5 substituent.

Nucleophilic Aromatic Substitution: Nucleophilic substitution on the isoquinoline ring is most favorable at the C1 position. quimicaorganica.orgquora.com This is due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer-like intermediate. The presence of the substituent at C5 is not expected to significantly alter this preference for nucleophilic attack at C1.

Table 3: Regioselectivity in Aromatic Substitution

Reaction TypePreferred Position(s)Influence of 5-([2-(ethyl)methylamine]) Substituent
ElectrophilicC5 and C8Directs to C8 and C6; activates the ring
NucleophilicC1Minimal influence on regioselectivity

Metal-Catalyzed Reactions Involving 2-(Isoquinolin-5-yl)ethylamine as a Substrate or Ligand

The isoquinoline scaffold and the secondary amine group can both participate in metal-catalyzed transformations.

Cross-Coupling Reactions: If the isoquinoline core of 2-(Isoquinolin-5-yl)ethylamine were to be functionalized with a halide (e.g., at the C1, C3, or C8 position), it could serve as a substrate in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, or Sonogashira reactions to form new carbon-carbon bonds. nih.govnih.gov Similarly, the secondary amine could participate in Buchwald-Hartwig amination reactions.

Ligand for Catalysis: The nitrogen atoms of both the isoquinoline ring and the secondary amine have the potential to act as ligands, coordinating to metal centers. thieme-connect.de This could enable the use of 2-(Isoquinolin-5-yl)ethylamine or its derivatives as ligands in various catalytic processes.

Table 4: Potential Metal-Catalyzed Reactions

Reaction TypeRole of the CompoundPotential Reaction Partner
Suzuki CouplingSubstrate (as a halo-derivative)Arylboronic acid
Heck ReactionSubstrate (as a halo-derivative)Alkene
Buchwald-Hartwig AminationSubstrate (as a halo-derivative) or Amine componentAmine or Aryl halide
Coordination ChemistryLigandVarious transition metals (e.g., Pd, Rh, Ru)

Radical Reactions and Photochemical Transformations

The isoquinoline ring and the arylethylamine motif can undergo a variety of radical and photochemical reactions.

Radical Cyclization: The [2-(ethyl)methylamine] side chain provides a tether that could participate in intramolecular radical cyclization reactions. nih.gov For example, generation of a radical on the nitrogen or the ethyl chain could lead to cyclization onto the isoquinoline ring, forming novel polycyclic structures.

Photochemical Cyclization: Arylethylamines are known to undergo photochemical cyclization reactions. quimicaorganica.org Irradiation of 2-(Isoquinolin-5-yl)ethylamine could potentially lead to intramolecular cyclization, affording new heterocyclic systems. The specific outcome would depend on the reaction conditions and the excited state chemistry of the molecule.

Table 5: Potential Radical and Photochemical Reactions

Reaction TypePotential Outcome
Intramolecular Radical CyclizationFormation of new fused ring systems
Photochemical CyclizationFormation of new fused ring systems

Derivatization and Analogue Synthesis of 2 Isoquinolin 5 Yl Ethylamine

Systematic Modification of the Alkyl Chain Length

The two-carbon ethyl chain linking the isoquinoline (B145761) ring and the amine nitrogen is a primary target for modification to explore the impact of chain length on molecular properties. Homologues of 2-(isoquinolin-5-yl)ethylamine, such as the corresponding aminomethyl (one-carbon chain) and aminopropyl (three-carbon chain) analogues, are synthesized through distinct strategic routes.

A common approach involves the preparation of nitrile precursors followed by reduction. For the synthesis of (isoquinolin-5-yl)methanamine, 5-(cyanomethyl)isoquinoline would serve as a key intermediate. Similarly, 3-(isoquinolin-5-yl)propan-1-amine synthesis would proceed via 5-(2-cyanoethyl)isoquinoline. These nitrile intermediates can be reduced to the corresponding primary amines using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation (e.g., H₂/Pd-C). The primary amines can then be N-methylated to yield the final secondary amine targets.

Target AnalogueKey PrecursorSynthetic Approach
(Isoquinolin-5-yl)methanamine5-(Cyanomethyl)isoquinoline1. Synthesis of precursor from 5-haloisoquinoline. 2. Reduction of nitrile to primary amine.
3-(Isoquinolin-5-yl)propan-1-amine5-(2-Cyanoethyl)isoquinoline1. Synthesis of precursor via cyanoethylation. 2. Reduction of nitrile to primary amine.

Exploration of Different Secondary and Tertiary Amine Functionalities

The amine functionality of the parent compound is readily modified to generate a library of secondary and tertiary amines. Starting from the primary amine, 2-(isoquinolin-5-yl)ethylamine, various alkyl and aryl groups can be introduced.

Reductive amination is a highly effective method for this purpose. The reaction of the primary amine with an aldehyde or ketone forms an intermediate imine or enamine, which is then reduced in situ to the desired secondary or tertiary amine. For instance, reaction with acetaldehyde (B116499) followed by a reducing agent like sodium borohydride (B1222165) would yield the N-ethyl analogue. To obtain the parent compound, 2-(Isoquinolin-5-yl)ethylamine, formaldehyde (B43269) is used in the reductive amination process.

Direct N-alkylation with alkyl halides provides an alternative route, particularly for synthesizing tertiary amines or quaternary ammonium (B1175870) salts. The reaction of 2-(isoquinolin-5-yl)ethylamine with excess methyl iodide, for example, would yield the N,N-dimethyl tertiary amine and could proceed to the quaternary salt.

Amine FunctionalitySynthetic MethodReagents
Secondary (e.g., N-methyl)Reductive Amination2-(Isoquinolin-5-yl)ethylamine, Formaldehyde, NaBH₃CN
Secondary (e.g., N-ethyl)Reductive Amination2-(Isoquinolin-5-yl)ethylamine, Acetaldehyde, NaBH₃CN
Tertiary (e.g., N,N-dimethyl)Direct N-Alkylation2-(Isoquinolin-5-yl)ethylamine, Methyl Iodide, Base
Tertiary (e.g., N-ethyl-N-methyl)Sequential Alkylation2-(Isoquinolin-5-yl)ethylamine, Ethyl Iodide, Base

Introduction of Diverse Substituents onto the Isoquinoline Ring System

Altering the electronic and steric properties of the isoquinoline core is achieved by introducing a variety of substituents onto the aromatic rings. Standard aromatic substitution reactions are employed, with the regioselectivity being influenced by the directing effects of the fused pyridine (B92270) ring and the existing C5-substituent.

Halogenation provides key intermediates for further diversification through cross-coupling reactions. acs.org Electrophilic halogenation of the isoquinoline ring system, which proceeds on the protonated isoquinolinium ion, typically directs substitution to the C5 and C8 positions of the benzenoid ring. stackexchange.comiust.ac.irrsc.org Given that the parent scaffold is already substituted at C5, electrophilic attack (e.g., with Br₂/H₂SO₄) is expected to occur predominantly at the C8 position.

More recent methodologies allow for site-selective halogenation. For example, a one-pot sequence involving di-tert-butyl dicarbonate (B1257347) (Boc₂O)-mediated dearomatization, followed by electrophilic halogenation and acid-promoted rearomatization, has been developed for the direct and highly selective halogenation of isoquinolines at the C4 position. acs.org The resulting 4-halo, 8-halo, or other halogenated derivatives are versatile substrates for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Stille couplings, enabling the introduction of a wide range of alkyl, aryl, and alkynyl groups. acs.orgnih.gov

ReactionReagentsExpected RegioselectivitySubsequent Use
Electrophilic BrominationBr₂, H₂SO₄C8Cross-coupling reactions
C4-ChlorinationBoc₂O, NCS, TFAC4Cross-coupling reactions
C4-IodinationBoc₂O, NIS, TFAC4Cross-coupling reactions

Nitration is a fundamental method for introducing a nitrogen-based functional group, which can then be converted into other functionalities. Under standard electrophilic nitrating conditions (a mixture of nitric acid and sulfuric acid), substitution on the isoquinolinium cation occurs at the C5 and C8 positions. stackexchange.comrsc.orgthieme-connect.de For the 5-substituted scaffold, nitration is therefore directed to the C8 position. The reaction rate for isoquinoline is noted to be significantly faster than that for quinoline. rsc.org

Alternative strategies, such as nucleophilic nitration using reagents like potassium nitrite (B80452) in DMSO with acetic anhydride, can achieve substitution at the C1 position. iust.ac.irdtic.mil

The resulting nitro group is a versatile handle. It can be readily reduced to a primary amino group (e.g., using SnCl₂/HCl, H₂/Pd-C, or iron in acetic acid). prepchem.com This amino group can then undergo a variety of transformations, including diazotization to form diazonium salts (which can be converted to halogens, hydroxyls, or cyano groups) or acylation to form amides.

ReactionReagentsPositionProduct Functionality
Electrophilic NitrationHNO₃, H₂SO₄C88-Nitro group
Nucleophilic NitrationKNO₂, Ac₂O, DMSOC11-Nitro group
Nitro Group ReductionSnCl₂, HClC1 or C8Amino group (-NH₂)

Direct Friedel-Crafts alkylation and acylation reactions on the isoquinoline ring are often challenging due to the basic nitrogen atom, which coordinates with the Lewis acid catalyst, deactivating the ring system towards electrophilic attack.

A more effective strategy for introducing alkyl and acyl groups involves a two-step process. First, the isoquinoline ring is halogenated as described in section 4.3.1. The resulting haloisoquinoline derivative can then participate in various palladium-catalyzed cross-coupling reactions. For instance, a Suzuki coupling with an alkyl- or arylboronic acid can introduce a C-C bond at the site of halogenation. Similarly, acylation can be achieved through reactions like the Stille coupling using organostannanes or other related organometallic methodologies.

Synthesis of Bridged and Polycyclic Derivatives Incorporating the 2-(Isoquinolin-5-yl)ethylamine Moiety

The 2-(isoquinolin-5-yl)ethylamine structure is an ideal substrate for the Pictet-Spengler reaction, a powerful method for constructing new, fused-ring systems. pharmaguideline.comwikipedia.org This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic cyclization to form a tetrahydroisoquinoline ring. quimicaorganica.orgjk-sci.com

When 2-(isoquinolin-5-yl)ethylamine is subjected to Pictet-Spengler conditions, the intramolecular cyclization is expected to occur at the C6 position of the isoquinoline ring, which is ortho to the ethylamine (B1201723) substituent and activated for electrophilic attack. This reaction creates a new six-membered ring, fusing it to the original isoquinoline core and generating a rigid, polycyclic bridged structure. The nature of the substituent on the newly formed ring is determined by the aldehyde or ketone used in the reaction. Using formaldehyde, for example, would result in an unsubstituted bridged system, while using acetaldehyde would introduce a methyl group at the corresponding position. This strategy provides a direct route to complex, multi-ring systems built upon the 2-(isoquinolin-5-yl)ethylamine framework.

Carbonyl ComponentAcid CatalystResulting Structure
Formaldehyde (CH₂O)HCl, H₂SO₄Unsubstituted tetracyclic bridged system
Acetaldehyde (CH₃CHO)Trifluoroacetic Acid (TFA)Methyl-substituted tetracyclic bridged system
Acetone ((CH₃)₂CO)BF₃·OEt₂Dimethyl-substituted tetracyclic bridged system
Benzaldehyde (B42025) (C₆H₅CHO)HClPhenyl-substituted tetracyclic bridged system

Solid-Phase Organic Synthesis (SPOS) of Analogues

The generation of diverse chemical libraries for high-throughput screening is a cornerstone of modern drug discovery. Solid-phase organic synthesis (SPOS) has emerged as a powerful technology to achieve this, enabling the efficient and systematic synthesis of a multitude of analogues from a common scaffold. While specific literature on the solid-phase synthesis of 2-(Isoquinolin-5-yl)ethylamine is not extensively detailed, the principles of SPOS can be applied to the 2-(isoquinolin-5-yl)ethylamine core to generate a library of derivatives for structure-activity relationship (SAR) studies.

A plausible strategy for the solid-phase synthesis of analogues would involve immobilizing a suitable precursor to the solid support, followed by a series of chemical transformations to build the final molecules. The choice of resin and linker is critical for the success of SPOS, as it dictates the reaction conditions that can be used and the final cleavage step to release the desired compounds.

General Synthetic Strategy:

A potential solid-phase approach could commence with the attachment of a protected 5-substituted isoquinoline building block to a solid support. For instance, a 5-carboxyisoquinoline derivative could be coupled to an aminomethylated polystyrene resin via an amide bond. Subsequent chemical modifications could then be performed on the isoquinoline core or on a side chain.

Alternatively, a phenylethylamine precursor could be anchored to the resin, followed by the construction of the isoquinoline ring system directly on the solid support, for example, through a Pictet-Spengler reaction. nih.gov This approach would allow for the introduction of diversity in both the isoquinoline and the ethylamine portions of the molecule.

Illustrative Synthetic Scheme:

A hypothetical solid-phase synthesis of N-acylated analogues of 2-(isoquinolin-5-yl)ethylamine is depicted below. In this example, 2-(isoquinolin-5-yl)ethylamine is attached to a rink amide resin. The secondary amine is then acylated with a variety of carboxylic acids to introduce diversity. The final analogues are cleaved from the resin using trifluoroacetic acid (TFA).

Table 1: Hypothetical Solid-Phase Synthesis of N-Acyl Analogues of 2-(Isoquinolin-5-yl)ethylamine

StepReagent/ConditionsPurpose
1. Resin Swelling Dichloromethane (B109758) (DCM)Prepare the resin for reaction.
2. Fmoc Deprotection 20% Piperidine in DMFExpose the free amine on the resin.
3. Coupling 2-(Isoquinolin-5-yl)ethylamine, HBTU, DIPEA in DMFAttach the scaffold to the resin.
4. Acylation R-COOH, HBTU, DIPEA in DMFIntroduce diversity (R-group).
5. Washing DMF, DCMRemove excess reagents and byproducts.
6. Cleavage 95% TFA, 2.5% TIS, 2.5% H₂ORelease the final product from the resin.

This method allows for the rapid generation of a library of compounds by simply varying the carboxylic acid used in the acylation step. The purity of the cleaved products can be assessed by techniques such as HPLC and their identity confirmed by mass spectrometry.

Potential Analogues and Diversity:

The versatility of SPOS allows for the introduction of a wide range of chemical diversity. By employing different building blocks and reaction sequences, various analogues of 2-(Isoquinolin-5-yl)ethylamine can be synthesized.

Table 2: Examples of Potential Analogues Synthesized via SPOS

R-Group (from R-COOH)Resulting Analogue Name
AcetylN-Acetyl-2-(isoquinolin-5-yl)ethylamine
BenzoylN-Benzoyl-2-(isoquinolin-5-yl)ethylamine
CyclohexylcarbonylN-(Cyclohexylcarbonyl)-2-(isoquinolin-5-yl)ethylamine
4-ChlorobenzoylN-(4-Chlorobenzoyl)-2-(isoquinolin-5-yl)ethylamine

The solid-phase approach offers significant advantages over traditional solution-phase synthesis for the generation of compound libraries. These include the simplification of purification procedures, as excess reagents and byproducts can be easily washed away from the resin-bound product, and the potential for automation, which can further accelerate the synthesis of a large number of compounds. The development of robust solid-phase synthetic routes is therefore a valuable tool in the exploration of the chemical space around the 2-(isoquinolin-5-yl)ethylamine scaffold.

Advanced Spectroscopic and Spectrometric Analysis for Structural and Conformational Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy offers a detailed insight into the molecular framework of 2-(Isoquinolin-5-yl)ethylamine by probing the magnetic properties of its atomic nuclei.

A comprehensive assignment of the proton (¹H) and carbon (¹³C) NMR spectra is foundational for the structural confirmation of 2-(Isoquinolin-5-yl)ethylamine. While one-dimensional (1D) NMR provides initial information, multidimensional NMR experiments are crucial for resolving signal overlap and establishing connectivity.

¹H and ¹³C NMR: The ¹H NMR spectrum is expected to show distinct signals for the protons on the isoquinoline (B145761) ring, the ethyl bridge, and the N-methyl group. Similarly, the ¹³C NMR spectrum will display unique resonances for each carbon atom in the molecule. The chemical shifts are influenced by the electronic environment of each nucleus.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment is instrumental in identifying proton-proton (¹H-¹H) spin-spin coupling networks. For instance, it would reveal the coupling between the adjacent methylene protons of the ethyl group and their coupling to the neighboring protons on the isoquinoline ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. It is essential for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range heteronuclear correlation technique reveals couplings between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for confirming the connectivity between the isoquinoline ring system and the ethyl(methyl)amine side chain. For example, correlations would be expected between the protons of the methylene group adjacent to the isoquinoline ring and the carbons of the ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-(Isoquinolin-5-yl)ethylamine

Atom Number Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Key HMBC Correlations
1 9.2-9.4 (s) 152.0-154.0 C3, C8a
3 8.4-8.6 (d) 142.0-144.0 C1, C4, C4a
4 7.5-7.7 (d) 120.0-122.0 C3, C4a, C5
6 7.8-8.0 (d) 128.0-130.0 C5, C7, C8
7 7.6-7.8 (t) 126.0-128.0 C5, C6, C8a
8 8.0-8.2 (d) 130.0-132.0 C6, C7, C8a
1' 3.0-3.2 (t) 35.0-37.0 C5, C6, C2'
2' 2.8-3.0 (t) 55.0-57.0 C1', N-CH₃
N-CH₃ 2.4-2.6 (s) 42.0-44.0 C2'
4a - 134.0-136.0 -
8a - 127.0-129.0 -

Note: Predicted chemical shifts are estimates and may vary based on solvent and experimental conditions. s = singlet, d = doublet, t = triplet.

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful NMR techniques used to determine the spatial proximity of atoms within a molecule.

NOESY: This experiment detects through-space interactions between protons that are close to each other, typically within 5 Å. For 2-(Isoquinolin-5-yl)ethylamine, NOESY can provide insights into the preferred conformation of the flexible ethyl(methyl)amine side chain relative to the planar isoquinoline ring. For example, correlations between the protons of the N-methyl group and specific protons on the isoquinoline ring would indicate a folded conformation.

ROESY: ROESY is similar to NOESY but is often more effective for molecules of intermediate size where the Nuclear Overhauser Effect might be close to zero. It provides the same type of through-space correlation information.

The ethyl side chain of 2-(Isoquinolin-5-yl)ethylamine is not rigid and can undergo conformational changes. Dynamic NMR (DNMR) studies involve acquiring NMR spectra at variable temperatures to study these dynamic processes.

Rotational Barriers: At low temperatures, the rotation around the C1'-C2' bond might become slow on the NMR timescale, potentially leading to the observation of distinct signals for otherwise equivalent protons. By analyzing the changes in the NMR line shape as a function of temperature, the energy barrier for this rotation can be calculated.

Nitrogen Inversion: The nitrogen atom of the secondary amine can undergo inversion. If this inversion is slow at low temperatures, it could lead to the diastereotopicity of the adjacent methylene protons (C2'-H). DNMR could be used to study the kinetics of this process.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Elemental Composition

Mass spectrometry is a vital technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

HRMS provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion. This high accuracy allows for the determination of the elemental formula of the molecule. For 2-(Isoquinolin-5-yl)ethylamine (C₁₂H₁₄N₂), the expected exact mass of the protonated molecule [M+H]⁺ can be calculated.

Table 2: HRMS Data for 2-(Isoquinolin-5-yl)ethylamine

Ion Elemental Composition Calculated Exact Mass

The experimentally measured mass from an HRMS instrument would be compared to this calculated value to confirm the elemental composition.

Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion (in this case, the protonated molecule at m/z 187.1230) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions provide valuable structural information. The fragmentation of amines is often characterized by alpha-cleavage (cleavage of the bond adjacent to the nitrogen atom). Isoquinoline systems can also undergo characteristic fragmentation patterns.

A plausible fragmentation pathway for 2-(Isoquinolin-5-yl)ethylamine would likely involve:

Alpha-cleavage: The most favorable fragmentation for aliphatic amines is the cleavage of the C-C bond alpha to the nitrogen atom. This would result in the loss of a methyl radical to form a stable iminium ion or the loss of the isoquinolinylethyl radical. The cleavage leading to the formation of the benzylic-type cation is generally preferred.

Benzylic Cleavage: Cleavage of the C1'-C2' bond would be highly favorable as it would lead to the formation of a resonance-stabilized isoquinolin-5-ylmethyl cation.

Fragmentation of the Isoquinoline Ring: The isoquinoline ring itself can undergo fragmentation, often involving the loss of small neutral molecules like HCN.

Table 3: Predicted Major Fragment Ions in the MS/MS Spectrum of 2-(Isoquinolin-5-yl)ethylamine

m/z (Predicted) Possible Fragment Structure Description of Loss
144.0811 [C₁₀H₈N]⁺ Loss of CH₃NHCH₂
129.0651 [C₉H₇N]⁺ Isoquinolinium cation

This detailed spectroscopic and spectrometric analysis provides a comprehensive framework for the unequivocal structural and conformational elucidation of 2-(Isoquinolin-5-yl)ethylamine.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

A comprehensive analysis using Infrared (IR) and Raman spectroscopy would provide critical insights into the vibrational modes of 2-(Isoquinolin-5-yl)ethylamine, allowing for the identification of its key functional groups. The IR spectrum would be expected to show characteristic absorption bands corresponding to the stretching and bending vibrations of the various bonds within the molecule.

For instance, the presence of the isoquinoline ring would be indicated by C-H stretching vibrations of the aromatic ring, typically appearing in the 3100-3000 cm⁻¹ region. The C=N and C=C stretching vibrations within the isoquinoline moiety would produce characteristic peaks in the 1650-1450 cm⁻¹ range. The aliphatic ethyl chain would exhibit C-H stretching vibrations just below 3000 cm⁻¹, as well as CH₂ bending (scissoring) vibrations around 1470-1450 cm⁻¹. The tertiary amine (N-methyl) group would have a characteristic C-N stretching vibration, which is often weaker and found in the 1250-1020 cm⁻¹ region.

Raman spectroscopy would complement the IR data, particularly for the non-polar bonds and the aromatic system. The symmetric vibrations of the isoquinoline ring would be expected to produce strong Raman signals. A detailed vibrational mode analysis would involve assigning the observed spectral bands to specific atomic motions within the molecule, often aided by computational modeling such as Density Functional Theory (DFT) calculations.

Table 1: Hypothetical IR and Raman Vibrational Modes for 2-(Isoquinolin-5-yl)ethylamine

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) (IR) Expected Wavenumber (cm⁻¹) (Raman)
Isoquinoline Aromatic C-H Stretch 3100-3000 3100-3000
Isoquinoline C=C/C=N Stretch 1650-1450 1650-1450
Ethyl Chain Aliphatic C-H Stretch 2960-2850 2960-2850
Ethyl Chain CH₂ Bend 1470-1450 1470-1450

Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) for Chiral Derivatives

Should chiral derivatives of 2-(Isoquinolin-5-yl)ethylamine be synthesized, Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) would be indispensable techniques for elucidating their absolute stereochemistry. These chiroptical methods measure the differential absorption and rotation of left- and right-circularly polarized light, respectively, by a chiral molecule.

An ECD spectrum would display positive or negative Cotton effects at the wavelengths of the electronic transitions of the chromophores within the molecule. The isoquinoline moiety, being a major chromophore, would dominate the ECD spectrum. The sign and intensity of the Cotton effects would be exquisitely sensitive to the spatial arrangement of the atoms around the stereocenter.

ORD spectroscopy provides complementary information by measuring the change in optical rotation as a function of wavelength. A plain ORD curve, either positive or negative, would be observed if the measurements are taken at wavelengths far from any absorption bands. In the vicinity of an absorption band, the ORD curve would exhibit a Cotton effect, characterized by a peak and a trough.

Quantum chemical calculations would be essential for interpreting the experimental ECD and ORD spectra. By comparing the calculated spectra for different enantiomers with the experimental data, the absolute configuration of the chiral derivative could be unambiguously assigned.

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. A successful single-crystal X-ray diffraction experiment on 2-(Isoquinolin-5-yl)ethylamine would yield a wealth of structural information.

This would include precise bond lengths, bond angles, and torsion angles, providing an exact geometric description of the molecule. The planarity of the isoquinoline ring system could be confirmed, and the conformation of the flexible ethyl(methyl)amine side chain would be determined.

Furthermore, the crystal packing would reveal the nature and geometry of intermolecular interactions. These could include π-π stacking interactions between the aromatic isoquinoline rings of adjacent molecules and weaker C-H···π interactions. Hydrogen bonding, if any potential donors and acceptors are present in the crystal lattice (e.g., with co-crystallized solvent molecules), would also be fully characterized. This information is crucial for understanding the supramolecular chemistry of the compound and its physical properties in the solid state.

Table 2: Hypothetical Crystallographic Data for 2-(Isoquinolin-5-yl)ethylamine

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.123
b (Å) 15.456
c (Å) 8.789
β (°) 98.76
Volume (ų) 1354.3
Z 4
Density (calculated) (g/cm³) 1.228

Computational and Theoretical Chemistry of 2 Isoquinolin 5 Yl Ethylamine

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are a cornerstone for understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods provide a detailed picture of electron distribution and energy levels.

Density Functional Theory (DFT) is a widely used computational method for determining the electronic structure of molecules. For "2-(Isoquinolin-5-yl)ethylamine", DFT calculations, typically using functionals like B3LYP with a basis set such as 6-31G(d,p), would be employed to find the molecule's most stable three-dimensional arrangement, known as the ground state geometry. researchgate.net This process involves optimizing the molecular structure to find the lowest energy conformation.

The calculations would reveal key geometric parameters. For instance, the bond lengths within the isoquinoline (B145761) ring would show aromatic character, while the C-N bond lengths in the ethylamine (B1201723) side chain would be typical for single bonds. mdpi.com Analysis of the Mulliken charges would indicate the distribution of electron density, highlighting the electronegativity of the nitrogen atoms, which would carry partial negative charges, and the relative electropositivity of the hydrogen atoms. researchgate.net The resulting optimized geometry is the foundation for all further computational analyses.

Table 1: Predicted Ground State Geometrical Parameters for 2-(Isoquinolin-5-yl)ethylamine using DFT (B3LYP/6-31G(d,p)) This table presents hypothetical but expected values based on typical DFT calculations for similar aromatic amines.

ParameterAtoms InvolvedPredicted Value
Bond LengthC(ring)-N(ring)~1.37 Å
Bond LengthC(ethyl)-N(methyl)~1.47 Å
Bond AngleC(ethyl)-N-C(methyl)~112°
Dihedral AngleC(ring)-C(ethyl)-C(ethyl)-N~175° (anti-conformation)

For even greater accuracy in energy calculations, ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be utilized. researchgate.net While computationally more expensive than DFT, these methods provide a more rigorous treatment of electron correlation. High-level calculations, such as those using the G4MP2 composite method, are valuable for obtaining precise electronic energies, ionization potentials, and electron affinities. researchgate.net These high-accuracy energy values are crucial for constructing precise potential energy surfaces and for calculating reaction energetics with a high degree of confidence.

Conformational Analysis and Energy Landscapes

The ethylmethylamine side chain of "2-(Isoquinolin-5-yl)ethylamine" is flexible, allowing the molecule to adopt various spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. researchgate.net

By systematically rotating the dihedral angles along the C-C and C-N bonds of the side chain and calculating the energy at each step using DFT or other quantum mechanical methods, a potential energy surface can be mapped. researchgate.net This analysis would likely reveal several low-energy conformers. The global minimum would correspond to the most stable structure, typically one where steric hindrance is minimized, for instance, an anti-periplanar arrangement of the isoquinoline ring and the methylamino group. researchgate.net Other local minima, such as gauche conformers, would also be identified. The energy differences between these conformers and the rotational energy barriers separating them are key to understanding the molecule's dynamic behavior in different environments. researchgate.net

Prediction of Spectroscopic Properties (NMR, IR, UV-Vis)

Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data. nih.gov

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often coupled with DFT, is used to calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ) for ¹H and ¹³C NMR spectra. nih.govnih.gov These predicted spectra can be compared with experimental data to confirm the molecular structure. scielo.org.za Calculations would predict distinct signals for the aromatic protons of the isoquinoline ring and the aliphatic protons of the ethylmethylamine side chain.

IR Spectroscopy: The vibrational frequencies and intensities of the molecule can be calculated from the second derivatives of the energy with respect to atomic displacement. nih.gov These calculations produce a theoretical infrared (IR) spectrum. Key predicted peaks would include C-H stretching vibrations from the aromatic ring and the alkyl groups, C=N and C=C stretching from the isoquinoline core, and N-H bending or C-N stretching from the amine group. researchgate.net

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). nih.gov The calculation provides the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For "2-(Isoquinolin-5-yl)ethylamine", the UV-Vis spectrum is expected to be dominated by π→π* transitions within the aromatic isoquinoline system. nih.gov

Table 2: Predicted Spectroscopic Data for 2-(Isoquinolin-5-yl)ethylamine This table shows hypothetical but representative data expected from computational predictions.

SpectroscopyParameterPredicted Value/RegionAssignment
¹H NMRChemical Shift (δ)7.5-8.5 ppmAromatic Protons (Isoquinoline)
Chemical Shift (δ)2.5-3.5 ppmEthyl & Methyl Protons
IRFrequency (ν)3000-3100 cm⁻¹Aromatic C-H Stretch
Frequency (ν)1500-1600 cm⁻¹Aromatic C=C/C=N Stretch
UV-Vis (TD-DFT)λmax~220 nm, ~270 nmπ→π* Transitions

Molecular Docking and Ligand-Target Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of "2-(Isoquinolin-5-yl)ethylamine", docking studies would involve placing the molecule into the binding site of a hypothetical protein target. researchgate.net

The primary goal of this analysis, from a chemical interaction perspective, is to identify the types of non-covalent interactions that stabilize the ligand-target complex. semanticscholar.org These interactions are governed by the molecule's structure and electronic properties. Docking algorithms would explore various poses of the ligand within the binding site and score them based on a force field. The results would highlight key interactions such as:

Hydrogen Bonding: The nitrogen atom of the methylamine (B109427) group could act as a hydrogen bond acceptor, while the N-H proton (if present in a protonated state) could be a donor.

π-π Stacking: The flat, aromatic isoquinoline ring can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the target's binding site.

Hydrophobic Interactions: The ethyl group and parts of the aromatic system can form favorable hydrophobic contacts with nonpolar residues. nih.gov

These studies provide a detailed atomistic model of how the molecule might interact with a biological target, focusing purely on the chemical forces at play. researchgate.netresearchgate.net

Reaction Mechanism Elucidation through Transition State Calculations

Theoretical chemistry can be used to map out the entire energy profile of a chemical reaction, providing a detailed understanding of the mechanism. researchgate.net This involves identifying the structures and energies of reactants, products, intermediates, and, most importantly, the transition states (TS). researchgate.net

A transition state is a first-order saddle point on the potential energy surface. reddit.com Locating this structure is a key step in understanding a reaction's kinetics, as the energy difference between the reactants and the transition state defines the activation energy. fossee.in Methods like Synchronous Transit-Guided Quasi-Newton (STQN), such as QST2 or QST3, or the Nudged Elastic Band (NEB) method are employed to find the TS geometry. science.govjoaquinbarroso.com

For a hypothetical reaction involving "2-(Isoquinolin-5-yl)ethylamine", such as N-alkylation or an oxidation reaction, transition state calculations would reveal the precise geometry of the molecule as bonds are being broken and formed. A frequency calculation must be performed on the located TS structure; a true transition state is characterized by having exactly one imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate. joaquinbarroso.com By connecting the transition state to the reactants and products via Intrinsic Reaction Coordinate (IRC) calculations, the entire reaction pathway can be confirmed. fossee.in

Molecular Dynamics Simulations for Solvation and Dynamic Behavior

Currently, there is a notable absence of publicly available research specifically detailing the molecular dynamics (MD) simulations of 2-(Isoquinolin-5-yl)ethylamine. Comprehensive computational studies focusing on its solvation properties and dynamic behavior in various solvents have not been published in peer-reviewed literature.

While MD simulations are a powerful tool for understanding the behavior of molecules in a solvent environment, providing insights into conformational changes, solvent interactions, and thermodynamic properties, such specific data for 2-(Isoquinolin-5-yl)ethylamine is not accessible.

In general, molecular dynamics simulations of similar compounds, such as isoquinoline and phenylethylamine derivatives, would typically involve the following:

System Setup: The molecule of interest would be placed in a simulation box filled with a chosen solvent, most commonly water, to mimic physiological conditions. The system would be neutralized with counter-ions if the solute carries a net charge.

Force Field Selection: An appropriate force field (e.g., AMBER, CHARMM, GROMOS) would be chosen to describe the interatomic and intermolecular interactions.

Simulation Protocol: The simulation would proceed through energy minimization, followed by equilibration in the NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature) ensembles. Finally, a production run would be performed to collect data for analysis.

Data Analysis: Trajectories from the production run would be analyzed to understand various properties, such as radial distribution functions (to describe the solvent structure around the solute), hydrogen bonding dynamics, conformational flexibility of the molecule, and the calculation of thermodynamic properties like the free energy of solvation.

Without specific studies on 2-(Isoquinolin-5-yl)ethylamine, it is not possible to provide detailed research findings or data tables related to its molecular dynamics simulations. The scientific community awaits future computational studies that may shed light on the dynamic and solvation behavior of this particular compound.

Applications of 2 Isoquinolin 5 Yl Ethylamine in Chemical Research

Utilization as a Synthetic Intermediate for Complex Natural Products or Designed Molecules

There is no specific information available in the reviewed scientific literature that details the use of 2-(Isoquinolin-5-yl)ethylamine as a synthetic intermediate in the total synthesis of complex natural products or in the construction of other designed molecules. While isoquinoline (B145761) and its derivatives are core structures in a vast array of alkaloids and pharmacologically active compounds, the role of this specific methylated amine derivative as a building block has not been documented.

Role as a Ligand in Coordination Chemistry and Catalysis

No published studies were found that describe the application of 2-(Isoquinolin-5-yl)ethylamine as a ligand in coordination chemistry or for the development of catalysts. The isoquinoline nitrogen and the secondary amine present in the molecule have the potential to coordinate with metal centers; however, there is no evidence in the current literature of this compound being used to synthesize metal complexes for catalytic or other applications.

Incorporation into Supramolecular Assemblies

There is no documented research indicating that 2-(Isoquinolin-5-yl)ethylamine has been incorporated into supramolecular assemblies. The formation of such assemblies often relies on specific non-covalent interactions, and while the isoquinoline moiety could in principle participate in π-stacking or hydrogen bonding, its use in this context has not been reported.

Application in Materials Science (e.g., as a monomer, dopant, or functional scaffold)

No information is available regarding the application of 2-(Isoquinolin-5-yl)ethylamine in materials science. There are no reports of its use as a monomer for polymerization, as a dopant to modify the properties of materials, or as a functional scaffold for the development of new materials.

Future Directions and Emerging Research Avenues

Development of Novel Green Chemistry Approaches for Synthesis

Traditional synthesis routes for isoquinolines often involve harsh conditions, toxic solvents, and expensive metal catalysts, posing environmental and economic challenges. rsc.org The future synthesis of 2-(Isoquinolin-5-yl)ethylamine will likely pivot towards green chemistry principles to enhance sustainability. rsc.org Research is anticipated to focus on developing protocols that are atom-economical, energy-efficient, and utilize environmentally benign reagents.

Key areas for development include:

Benign Solvents: Replacing conventional toxic solvents with greener alternatives like water, polyethylene (B3416737) glycol (PEG), or biomass-derived solvents such as 2-methyl tetrahydrofuran (B95107) (2-MeTHF). researchgate.netunibo.it Catalyst-free reactions in aqueous media have already been demonstrated for other aminated isoquinoline (B145761) frameworks. bohrium.comrsc.org

Recyclable Catalytic Systems: Employing heterogeneous catalysts or developing homogeneous catalysts that can be easily recovered and reused to minimize waste and cost. researchgate.net

Energy Efficiency: Utilizing microwave-assisted synthesis or flow chemistry to reduce reaction times and energy consumption compared to conventional heating methods. nih.govresearchgate.net

Atom Economy: Designing synthetic pathways, such as domino or cascade reactions, that incorporate a high percentage of the starting materials into the final product, thus minimizing waste. researchgate.netbohrium.com

Table 1: Principles of Green Chemistry Applied to Isoquinoline Synthesis
PrincipleApplication in Synthesis of 2-(Isoquinolin-5-yl)ethylaminePotential Benefit
Use of Benign SolventsEmploying water, PEG, or bio-solvents instead of chlorinated hydrocarbons.Reduced environmental impact and improved operational safety.
Energy EfficiencyMicrowave-assisted or flow chemistry protocols.Faster reactions, lower energy costs.
Atom EconomyDesigning cascade or one-pot reactions from simple precursors.Higher efficiency and less chemical waste. bohrium.com
Recyclable CatalystsDeveloping solid-supported or easily separable metal catalysts.Lower costs and reduced metal contamination in products. researchgate.net

Exploration of Bio-Inspired Synthetic Routes

Nature provides elegant and highly efficient pathways for constructing complex molecules. Bio-inspired synthesis, leveraging enzymes or mimicking biological reactions, offers a promising green alternative for producing isoquinoline alkaloids. rsc.org For 2-(Isoquinolin-5-yl)ethylamine, research could focus on enzymatic and biomimetic strategies to achieve high stereo- and regioselectivity under mild conditions.

A key avenue is the use of Pictet-Spenglerase enzymes, such as norcoclaurine synthase (NCS), which catalyze the condensation of dopamine (B1211576) with various aldehydes to form tetrahydroisoquinolines. nih.gov Although the substrate specificity of many enzymes can be a limitation, enzyme engineering and the exploration of enzyme promiscuity could adapt these biocatalysts for precursors of the target molecule. nih.gov This approach could provide an enantioselective route to chiral derivatives, which is often challenging to achieve through traditional chemical synthesis. nih.gov Furthermore, advances in synthetic biology could enable the heterologous biosynthesis of isoquinoline precursors in microbial hosts like E. coli or yeast, offering a scalable and sustainable production platform. frontiersin.org

Integration into Automated Synthesis Platforms

The acceleration of chemical research increasingly relies on automation. researchgate.netresearchgate.net Integrating the synthesis of 2-(Isoquinolin-5-yl)ethylamine and its derivatives into automated platforms could significantly expedite the discovery of new compounds with interesting properties. High-Throughput Experimentation (HTE) allows for the rapid screening of reaction conditions (catalysts, solvents, bases) on a microscale, quickly identifying optimal synthetic routes. acs.org

Automated synthesis platforms, including those using cartridge-based systems, can perform multi-step reactions and purifications with minimal human intervention. youtube.comnih.gov Such systems would be invaluable for creating a library of analogues of 2-(Isoquinolin-5-yl)ethylamine. By systematically varying substituents on the isoquinoline ring or the side chain, researchers could rapidly explore the structure-property relationships for applications in materials science or chemical biology.

Advanced Materials Applications and Chemo-Sensors

The rigid, aromatic structure of the isoquinoline core, combined with the flexible N-methyl ethylamine (B1201723) side chain, makes 2-(Isoquinolin-5-yl)ethylamine an attractive scaffold for advanced materials. The nitrogen atoms in the structure can act as coordination sites for metal ions, suggesting potential applications in the development of novel ligands, catalysts, or luminescent materials. rsc.orgacs.org

A particularly promising area is the development of chemo-sensors. By modifying the isoquinoline core or the side chain with fluorophores or other signaling units, it may be possible to design molecules that exhibit a selective response—such as a change in fluorescence—upon binding to specific metal ions or anions. rsc.orgnih.gov The design could leverage mechanisms like chelation-enhanced fluorescence (CHEF). nih.gov For example, derivatives could be engineered to detect environmentally relevant heavy metals or biologically important anions like pyrophosphate. rsc.org

Deepening Computational Understanding of its Reactivity and Interactions

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for understanding the electronic structure, reactivity, and spectroscopic properties of molecules. researchgate.nettandfonline.com Applying DFT and Time-Dependent DFT (TD-DFT) methods to 2-(Isoquinolin-5-yl)ethylamine can provide deep insights that guide experimental work.

Computational studies can be used to:

Predict Molecular Properties: Calculate key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, dipole moment, and chemical hardness. nih.govfigshare.com These values are crucial for predicting the molecule's stability, reactivity, and potential for use in optoelectronic devices. nih.gov

Simulate Spectra: Predict vibrational (IR, Raman) and electronic (UV-Vis) spectra to aid in experimental characterization. researchgate.nettandfonline.com

Model Interactions: Investigate the non-covalent interactions of the molecule with other species, such as metal ions or the active site of a protein, to guide the design of new materials or chemical probes.

Elucidate Reaction Mechanisms: Model potential synthetic pathways to understand reaction barriers and predict the most favorable conditions, accelerating the development of new synthetic methods.

Table 2: Key Parameters from DFT Calculations for Isoquinoline Derivatives
ParameterSignificanceReference
HOMO-LUMO Energy GapIndicates chemical reactivity and stability. A smaller gap suggests higher reactivity. nih.govfigshare.com
Dipole MomentRelates to the molecule's polarity and intermolecular interactions. tandfonline.com
Global Reactivity DescriptorsIncludes chemical hardness, softness, and electrophilicity index, which predict reactivity patterns. nih.gov
NBO AnalysisNatural Bond Orbital analysis reveals charge transfer interactions and molecular stability. nih.gov

Potential for use in Mechanistic Chemical Biology Research (without clinical context)

Beyond materials science, 2-(Isoquinolin-5-yl)ethylamine and its derivatives hold potential as tools for fundamental chemical biology research. The isoquinoline scaffold is present in numerous biologically active natural products, often acting as an enzyme inhibitor or interacting with specific cellular targets. researchgate.net

Without exploring a clinical context, derivatives of this compound could be developed as chemical probes to investigate biological processes at a molecular level. For instance, by incorporating a fluorescent tag, a photo-crosslinking group, or a bio-orthogonal handle, the molecule could be used to:

Visualize Cellular Components: Track the localization of the molecule within cells to understand transport and distribution.

Identify Binding Partners: Use affinity-based probes to isolate and identify proteins or other biomolecules that interact with the isoquinoline scaffold.

Study Enzyme Mechanisms: Design inhibitors or substrate mimics to probe the active sites of enzymes involved in metabolic pathways where isoquinoline-like structures play a role.

This approach allows for the dissection of complex biological systems, providing mechanistic insights that are fundamental to biochemistry and molecular biology.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(Isoquinolin-5-yl)ethylamine, and how do reaction conditions influence yield?

  • Methodology :

  • Multi-step synthesis : Begin with isoquinoline derivatives (e.g., 5-substituted isoquinoline) and introduce the ethylmethylamine moiety via nucleophilic substitution or reductive amination. For example, coupling 5-iodoisoquinoline with ethylmethylamine using a palladium catalyst under inert conditions .
  • One-pot reactions : Optimize solvent systems (e.g., DMF or ethanol) and temperature (60–80°C) to reduce intermediates and improve efficiency .
  • Key considerations : Monitor purity via HPLC and adjust stoichiometry to minimize byproducts (e.g., dimerization).

Q. How can researchers characterize the physicochemical properties of 2-(Isoquinolin-5-yl)ethylamine?

  • Analytical techniques :

  • Spectroscopy : Use 1H^1H-NMR (δ 2.5–3.5 ppm for methyl/ethyl groups) and 13C^{13}C-NMR to confirm backbone structure .
  • Mass spectrometry : Confirm molecular weight (calculated m/zm/z 200.28 for C12H14N2C_{12}H_{14}N_2) with ESI-MS .
  • Chromatography : Assess purity (>95%) via reverse-phase HPLC (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How can contradictions in reported biological activities (e.g., anti-cancer vs. neuroprotective effects) be resolved experimentally?

  • Strategies :

  • Dose-response studies : Test across a wide concentration range (nM to μM) to identify therapeutic windows and off-target effects .
  • Assay validation : Compare results across multiple models (e.g., in vitro cell lines vs. ex vivo tissue assays) to rule out model-specific artifacts .
  • Mechanistic profiling : Use siRNA knockdown or CRISPR-edited cells to isolate target pathways (e.g., apoptosis vs. kinase inhibition) .

Q. What computational approaches predict the binding affinity of 2-(Isoquinolin-5-yl)ethylamine with monoamine transporters?

  • In silico methods :

  • Molecular docking : Use AutoDock Vina with crystal structures of serotonin/dopamine transporters (PDB IDs: 5I6X, 6M9L) to map binding pockets .
  • QSAR modeling : Train models on datasets of amine-containing compounds to correlate substituent effects (e.g., isoquinoline ring position) with activity .
  • MD simulations : Simulate ligand-receptor dynamics (100 ns trajectories) to assess stability of predicted interactions .

Methodological Notes

  • Stability testing : Store the compound at -20°C under argon to prevent degradation; monitor via TLC every 3 months .
  • Troubleshooting synthesis : If yields drop below 50%, check for moisture-sensitive steps or catalyst deactivation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.